molecular formula C13H18BrNO B1399462 [(2-Bromophenyl)methyl][(oxan-4-yl)methyl]amine CAS No. 1341535-69-0

[(2-Bromophenyl)methyl][(oxan-4-yl)methyl]amine

Cat. No. B1399462
CAS RN: 1341535-69-0
M. Wt: 284.19 g/mol
InChI Key: NGLXGQPXXZDDLK-UHFFFAOYSA-N
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Description

[(2-Bromophenyl)methyl][(oxan-4-yl)methyl]amine, also known as BOMM, is an organic compound with a wide range of applications in the scientific research field. BOMM is an amine that is composed of two aromatic rings, a bromophenyl ring and an oxan ring, and a methyl group. BOMM has been used in a variety of research applications, including as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. In addition, BOMM has been studied for its biochemical and physiological effects, as well as its potential applications in drug discovery and development.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Routes and Transformations : Studies have explored synthetic routes for compounds like 4-bromo-1,1′:4′,1″-terphenyl, which involve rearrangement of quaternary ammonium salts containing bromophenyl groups (Chukhajian et al., 2020). This research could provide insights into the synthesis of related compounds like (2-Bromophenyl)methyl][(oxan-4-yl)methyl]amine.
  • Molecular Structure Analysis : In a study on similar bromophenyl compounds, the focus was on understanding their molecular structure, spectral analysis, and properties like nonlinear optical behavior (Tamer et al., 2016). This kind of research is crucial for predicting the behavior of (2-Bromophenyl)methyl][(oxan-4-yl)methyl]amine in various applications.

Potential Applications in Material Science

  • Development of Novel Materials : Research has been conducted on the synthesis of compounds using bromophenyl as a key component, which are then used in the creation of new materials with specific properties. For instance, the synthesis of certain benzimidazoles and their derivatives indicates potential applications in material science (Lygin & Meijere, 2009).
  • Chemical Interactions and Binding Studies : Investigations into the binding properties and interactions of bromophenyl-based compounds can inform the design and development of new materials or chemical agents. This includes understanding how these compounds interact at a molecular level (Veettil & Haridas, 2010).

Pharmacological Research

  • Drug Development : Though your request excludes information related to drug use, it's worth noting that bromophenyl compounds have been studied for their potential in drug development, including their pharmacological properties and interactions (Richter et al., 2019). Such research might indirectly inform the applications of (2-Bromophenyl)methyl][(oxan-4-yl)methyl]amine in similar contexts.

properties

IUPAC Name

N-[(2-bromophenyl)methyl]-1-(oxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c14-13-4-2-1-3-12(13)10-15-9-11-5-7-16-8-6-11/h1-4,11,15H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLXGQPXXZDDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNCC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Bromophenyl)methyl][(oxan-4-yl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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